molecular formula C19H23FN8O3 B15009680 propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15009680
M. Wt: 430.4 g/mol
InChI Key: NNVCSQQHEKVIHX-UHFFFAOYSA-N
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Description

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,3-triazole core, followed by the introduction of the piperazine and oxadiazole moieties. The final step involves esterification to introduce the propan-2-yl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in drug design and development.

Mechanism of Action

The mechanism of action of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate
  • Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C19H23FN8O3

Molecular Weight

430.4 g/mol

IUPAC Name

propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]triazole-4-carboxylate

InChI

InChI=1S/C19H23FN8O3/c1-12(2)30-19(29)16-15(28(25-22-16)18-17(21)23-31-24-18)11-26-7-9-27(10-8-26)14-5-3-13(20)4-6-14/h3-6,12H,7-11H2,1-2H3,(H2,21,23)

InChI Key

NNVCSQQHEKVIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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